molecular formula C19H16F2N4O2S B3045955 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 1169957-68-9

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B3045955
CAS No.: 1169957-68-9
M. Wt: 402.4
InChI Key: DLGGOAQGWHWPBW-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a structurally complex small molecule featuring a benzothiazole core substituted with two fluorine atoms at the 4- and 6-positions. The compound further incorporates a furan-2-carboxamide group linked via an ethyl bridge to a 3,5-dimethylpyrazole moiety. The fluorine substituents likely enhance metabolic stability and influence electronic properties, while the pyrazole group may contribute to hydrogen bonding or conformational rigidity .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2S/c1-11-8-12(2)25(23-11)6-5-24(18(26)15-4-3-7-27-15)19-22-17-14(21)9-13(20)10-16(17)28-19/h3-4,7-10H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGGOAQGWHWPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201118557
Record name N-(4,6-Difluoro-2-benzothiazolyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169957-68-9
Record name N-(4,6-Difluoro-2-benzothiazolyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1169957-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,6-Difluoro-2-benzothiazolyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a benzo[d]thiazole moiety and a furan ring, which are known for their biological significance. The incorporation of a difluorobenzene group enhances its pharmacological properties and may influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. The compound is believed to inhibit key enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms.

Table 1 summarizes the anticancer activity of the compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induces apoptosis and inhibits cell proliferation
NCI-H460 (Lung Cancer)15.0Inhibits PARP activity
SF-268 (CNS Cancer)10.0Triggers cell cycle arrest

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of DNA Repair : By targeting PARP, the compound disrupts the DNA repair process in cancer cells, leading to increased cell death.
  • Induction of Apoptosis : The compound promotes apoptotic pathways, resulting in programmed cell death in malignant cells.
  • Cell Cycle Arrest : Studies have shown that the compound causes cell cycle arrest at various phases, particularly G0/G1 and S phases, which contributes to its cytotoxic effects.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Difluorobenzothiazole Moiety : This structure is associated with enhanced selectivity and potency against cancer cells.
  • Furan Ring : The presence of the furan ring is crucial for maintaining the compound's bioactivity.

Comparative analysis with related compounds suggests that modifications in these structural motifs can significantly alter biological outcomes.

Case Studies

Several studies have evaluated the efficacy of this compound:

  • In Vitro Studies : A study demonstrated that the compound exhibited dose-dependent inhibition of tumor growth across multiple cancer cell lines, including MCF-7 and NCI-H460 .
  • Mechanistic Studies : Flow cytometry analyses indicated that the compound induces apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c release into the cytosol .
  • Synergistic Effects : When combined with existing chemotherapeutics like doxorubicin, this compound showed enhanced efficacy against resistant cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Based Carboxamides

The compound N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS: 308292-73-1) shares the benzothiazole and furan-2-carboxamide motifs with the target compound. However, it lacks both the difluoro substituents on the benzothiazole ring and the pyrazole-ethyl side chain. The absence of the pyrazole-ethyl group also eliminates steric and electronic contributions from this moiety, which could impact target engagement .

Heterocyclic Carboxamide Variants

The thiophene analog 5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide () replaces the furan ring with a thiophene. Thiophene’s sulfur atom increases lipophilicity and may alter metabolic pathways compared to the oxygen-containing furan. The chlorine substituent on the thiophene ring could enhance halogen bonding interactions but may also introduce steric hindrance. This substitution highlights how heterocycle choice modulates physicochemical properties and target selectivity .

Pyrazole-Containing Analogs

Structural and Functional Data Comparison

Compound Benzothiazole Substituents Heterocycle Pyrazole-Ethyl Group Key Functional Differences
Target Compound 4,6-difluoro Furan Yes High electronegativity from fluorine; pyrazole enhances steric bulk and potential H-bonding.
5-chloro...thiophene-2-carboxamide () 4,6-difluoro Thiophene Yes Thiophene increases lipophilicity; chlorine may enhance halogen bonding.
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS: 308292-73-1, ) 4,6-dimethyl Furan No Dimethyl groups reduce electronegativity; lack of pyrazole simplifies pharmacophore.

Research Findings and SAR Insights

  • Fluorine vs.
  • Furan vs. Thiophene : Furan’s oxygen atom may engage in stronger hydrogen bonding, whereas thiophene’s sulfur increases lipophilicity, possibly improving membrane permeability but risking metabolic oxidation .
  • Pyrazole-Ethyl Role : The pyrazole-ethyl group introduces conformational constraints and additional hydrogen-bonding sites, which could optimize interactions with proteins requiring extended binding pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

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